Cas no 86-34-0 (phensuximide)
phensuximide Chemical and Physical Properties
Names and Identifiers
-
- phensuximide
- Phensuximide [INN:BAN]
- ( -)-N-Methyl-2-phenylsuccinimide
- 1-Methyl-3-phenyl-2,5-pyrrolidinedione
- 1-Methyl-3-phenylpyrrolidin-2,5-dione
- PHENSUXIMIDE, USP STANDARD
- 1-Methyl-3-phenyl-pyrrolidin-2,5-dion
- 1-methyl-3-phenyl-pyrrolidine-2,5-dione
- 1-methyl-3-phenylsuccinimide
- Epimal
- Epimid
- Lifen
- Lifene
- Milontin
- Milonton
- Mirontin
- Mirotin
- N-methylphenylsuccinimide
- PM 334
- 1-Methyl-3-phenyl-2,5-pyrrolidinedione (ACI)
- Succinimide, N-methyl-2-phenyl- (6CI, 7CI, 8CI)
- (±)-Phensuximide
- N-Methyl-2-phenylsuccinimide
- N-Methyl-3-phenylpyrrolidinedione
- N-Methyl-3-phenylsuccinimide
- N-Methyl-α-phenylsuccinimide
- Phensuximid
- Racemic phensuximide
- RS-Phensuximide
- Succitimal
- SMR001233441
- PHENSUXIMIDE [INN]
- EINECS 201-664-6
- Phenylsuximide
- HMS1571E04
- NSC-760079
- (+/-)-PHENSUXIMIDE
- C07437
- HMS3264E08
- PHENSUXIMIDE [VANDF]
- MLS002154134
- HMS3887E05
- SR-01000842158-2
- NCGC00179333-01
- Tox21_110382
- GTPL7612
- UNII-6WVL9C355G
- DB00832
- AKOS006230701
- NS00002015
- PHENSUXIMIDE [WHO-DD]
- Fensuccimide [DCIT]
- N-Methyl-alpha-phenylsuccinimide
- phensuccimide
- 1-Methyl-3-phenyl-2,5-pyrrolidinedione #
- PHENSUXIMIDE [USP-RS]
- Phensuximide (USP/INN)
- EX-A7578
- BPBio1_001148
- NSC 760079
- Tox21_110382_1
- SY251116
- HMS2235H10
- CS-0013738
- HMS3369L21
- MS-23022
- HMS2098E04
- SCHEMBL35333
- PHENSUXIMIDE [USP IMPURITY]
- DTXSID4023460
- 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-, (+-)-
- Fensuximida
- PHENSUXIMIDE [ORANGE BOOK]
- SR-01000842158
- PHENSUXIMIDE (MART.)
- AC-15962
- Fensuximida (INN-Spanish)
- BRD-A18043272-001-03-2
- HMS3715E04
- 34367-67-4
- Phensuximidum [INN-Latin]
- SPBio_002961
- Fensuccimide
- D00508
- PHENSUXIMIDE [MI]
- BRN 0155329
- Succinimide, N-methyl-2-phenyl-
- PHENSUXIMIDE (USP-RS)
- DTXCID903460
- BRD-A18043272-001-09-9
- Z360145318
- N03AD02
- NCGC00016339-01
- Prestwick0_001061
- Prestwick2_001061
- Phensuximidum (INN-Latin)
- Fensuximida [INN-Spanish]
- PHENSUXIMIDE (USP IMPURITY)
- (+-)-N-Methyl-2-phenylsuccinimide
- PM-334
- 6WVL9C355G
- (.+/-.)-N-Methyl-2-phenylsuccinimide
- DA-56798
- CHEMBL797
- Fenosuccimide
- Prestwick1_001061
- Phensuximide (USP:INN:BAN)
- Phensuximidum
- NSC760079
- EN300-221563
- PHENSUXIMIDE [MART.]
- 86-34-0
- 1-methyl-3-phenylpyrrolidine-2,5-dione
- HY-B1730
- BSPBio_001042
- N-Methyl-.alpha.-phenylsuccinimide
- NCGC00179333-03
- AB00514025
- Milontin (TN)
- CHEBI:8079
- Methylphenylsuccinimide
- AC7001
- AI3-20372
- Q999805
- n-methyl-2-phenyl-succinimide
- AB00514025_07
- Prestwick3_001061
- CAS-86-34-0
- 2,5-PYRROLIDINEDIONE, 1-METHYL-3-PHENYL-, (+/-)-
- Phensuximide [USP:INN:BAN]
- CCG-213454
- (+/-)-N-Methyl-2-phenylsuccinimide
- Epimid; Lifene; Milontin; Milonton
- MFCD00072136
- Pharmakon1600-01505458
- 2,5-Pyrrolidinedione, 1-methyl-3-phenyl-
- 5-21-11-00188 (Beilstein Handbook Reference)
-
- MDL: MFCD00072136
- Inchi: 1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
- InChI Key: WLWFNJKHKGIJNW-UHFFFAOYSA-N
- SMILES: O=C1CC(C2C=CC=CC=2)C(=O)N1C
Computed Properties
- Exact Mass: 189.07900
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Density: 1.1596 (rough estimate)
- Melting Point: 71-73°
- Boiling Point: 324.47°C (rough estimate)
- Refractive Index: 1.5012 (estimate)
- PSA: 37.38000
- LogP: 1.09680
phensuximide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Toxicity:LD50 orally in mice: 960 mg/kg (Chen, Ensor)
phensuximide Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
phensuximide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B1730-10mM*1mLinDMSO |
Phensuximide |
86-34-0 | 99.35% | 10mM*1mLinDMSO |
¥1210 | 2023-07-26 | |
| MedChemExpress | HY-B1730-10mg |
Phensuximide |
86-34-0 | 99.15% | 10mg |
¥980 | 2025-04-15 | |
| MedChemExpress | HY-B1730-25mg |
Phensuximide |
86-34-0 | 99.15% | 25mg |
¥1960 | 2025-04-15 | |
| MedChemExpress | HY-B1730-50mg |
Phensuximide |
86-34-0 | 99.15% | 50mg |
¥3130 | 2025-04-15 | |
| MedChemExpress | HY-B1730-100mg |
Phensuximide |
86-34-0 | 99.15% | 100mg |
¥5000 | 2025-04-15 | |
| TRC | P318900-25mg |
Phensuximide |
86-34-0 | 25mg |
$ 152.00 | 2023-09-06 | ||
| TRC | P318900-50mg |
Phensuximide |
86-34-0 | 50mg |
$ 253.00 | 2023-09-06 | ||
| TRC | P318900-100mg |
Phensuximide |
86-34-0 | 100mg |
$ 461.00 | 2023-09-06 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75336-1mg |
Phensuximide |
86-34-0 | 98% | 1mg |
¥4694.00 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1528002-500MG |
Phensuximide |
86-34-0 | United States Pharmacopeia (USP) Reference Standard | 500MG |
3962.59 | 2021-05-13 |
phensuximide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Production Method 5
Production Method 6
2.1 Reagents: Zinc Solvents: Acetic acid
Production Method 7
2.1 Reagents: Sodium acetate Catalysts: Titanium chloride (TiCl3) Solvents: Acetone ; 0 °C
2.2 1 h, 0 °C; 0 °C → 25 °C; 6 h, 25 °C
Production Method 8
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Zinc Solvents: Acetic acid
Production Method 9
1.2 Reagents: Methanol Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water
3.1 Reagents: Potassium carbonate Solvents: Acetone
4.1 Reagents: Zinc Solvents: Acetic acid
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Production Method 13
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Production Method 14
1.2 1 h, 0 °C; 0 °C → 25 °C; 6 h, 25 °C
Production Method 15
Production Method 16
1.2 24 h, reflux
Production Method 17
1.2 Reagents: Acetyl chloride ; rt; 1 h, 80 °C; 80 °C → 23 °C
Production Method 18
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux
Production Method 19
2.1 Reagents: Acetic acid , Zinc Solvents: Acetic acid
Production Method 20
2.1 Reagents: Potassium carbonate Solvents: Acetone
3.1 Reagents: Acetic acid , Zinc Solvents: Acetic acid
Production Method 21
1.2 Solvents: Water
2.1 Catalysts: Sulfuric acid Solvents: Acetic acid ; 1 h, reflux; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux
Production Method 22
1.2 Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: Acetone
4.1 Reagents: Acetic acid , Zinc Solvents: Acetic acid
Production Method 23
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
phensuximide Raw materials
- N-Methylmaleimide
- Phenylboronic acid
- 2-phenylbutanedioic acid
- Benzoic acid
- Borate(1-),tetrafluoro-
- 3-phenylpyrrolidine-2,5-dione
- 1H-Pyrrole-2,5-dione, 3-(methylthio)-4-phenyl-
- 2-(Dimethylphenylsilyl)benzyl alcohol
- Phenylsuccinonitrile
- 2-phenyl-1,4,-butanediol
- Benzenediazonium
- 1H-PYRROLE-2,5-DIONE, 1-METHYL-3-(METHYLTHIO)-4-PHENYL-
- 1H-PYRROLE-2,5-DIONE, 3-(METHYLTHIO)-4-PHENYL-, 2-OXIME
- Bis(methylthio)-2-nitroethylene
- 3-phenyloxolane-2,5-dione
- trimethylsilanecarbonitrile
phensuximide Preparation Products
phensuximide Suppliers
phensuximide Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on phensuximide
Recent Advances in Phensuximide (86-34-0) Research: A Comprehensive Review
Phensuximide (CAS: 86-34-0), a succinimide derivative, has long been recognized for its anticonvulsant properties, primarily in the treatment of absence seizures. Recent studies have expanded the understanding of its pharmacological mechanisms, potential new therapeutic applications, and innovative formulations. This research brief consolidates the latest findings on phensuximide, focusing on its chemical properties, molecular interactions, and clinical relevance in contemporary medicine.
One of the most significant advancements in phensuximide research involves its mechanism of action at the molecular level. Recent in vitro and in vivo studies have elucidated its role as a T-type calcium channel blocker, which explains its efficacy in controlling absence seizures. Furthermore, novel research has explored its potential neuroprotective effects in neurodegenerative diseases, such as Parkinson's and Alzheimer's, by modulating calcium influx and reducing oxidative stress in neuronal cells.
In addition to its neurological applications, phensuximide has been investigated for its anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit pro-inflammatory cytokines in murine models, suggesting potential applications in autoimmune disorders. This dual functionality—anticonvulsant and anti-inflammatory—positions phensuximide as a versatile candidate for drug repurposing efforts.
Recent pharmaceutical developments have also focused on improving the bioavailability and delivery of phensuximide. Nanoparticle-based formulations and prodrug strategies have shown promise in enhancing its pharmacokinetic profile, addressing some of the limitations associated with its traditional oral administration. These innovations could significantly improve patient compliance and therapeutic outcomes, particularly in pediatric populations.
Despite these advancements, challenges remain in the clinical translation of phensuximide research. Variability in patient response and the need for more extensive clinical trials to establish its efficacy in new indications are critical areas for future investigation. Nevertheless, the growing body of evidence underscores the potential of phensuximide (86-34-0) as a multifaceted therapeutic agent with applications beyond its original use in epilepsy.
In conclusion, the latest research on phensuximide highlights its expanding role in modern pharmacology. From its well-established anticonvulsant effects to emerging applications in neuroprotection and inflammation, this compound continues to attract scientific interest. Ongoing studies and technological innovations in drug delivery are expected to further unlock its therapeutic potential, making it a valuable subject for continued research in the chemical, biological, and medical sciences.
86-34-0 (phensuximide) Related Products
- 1497-17-2(3-methyl-3-phenylpyrrolidine-2,5-dione)
- 143257-97-0(4-Piperidinecarboxamide,N-ethyl-1-hexyl-N-methyl-4-phenyl-)
- 96847-55-1((1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)